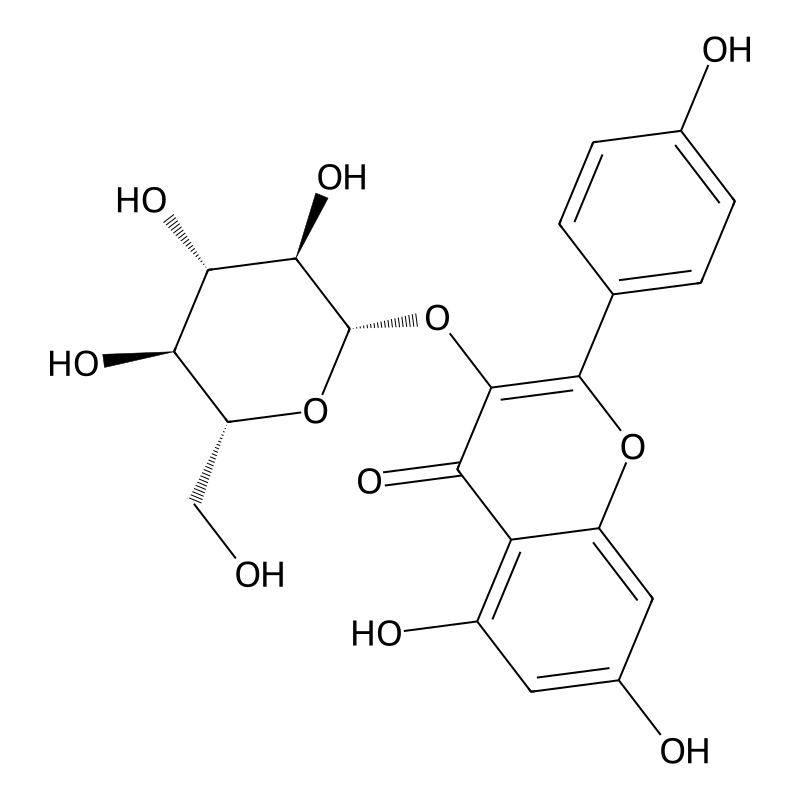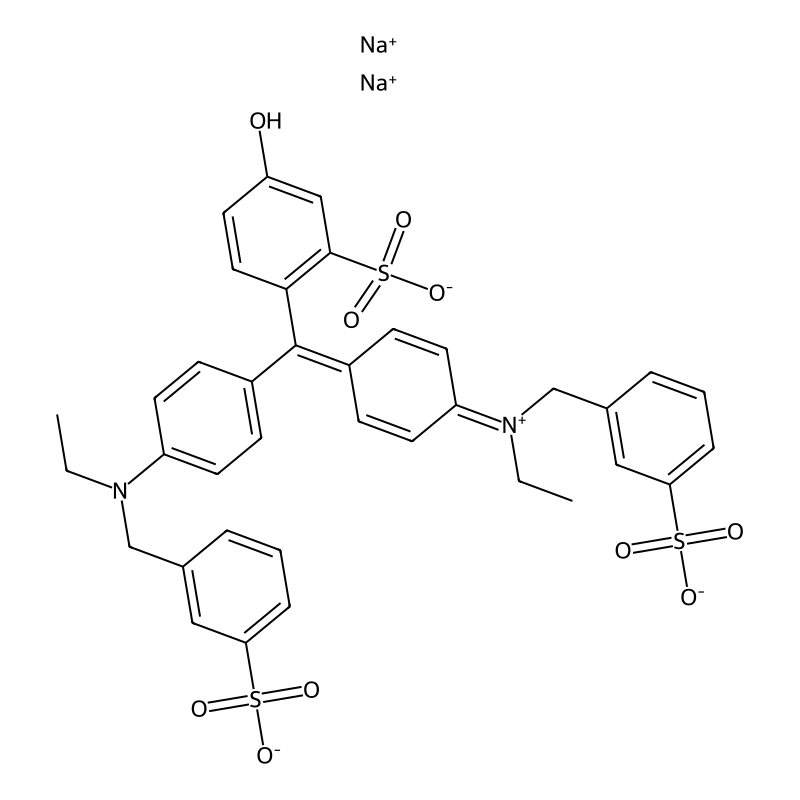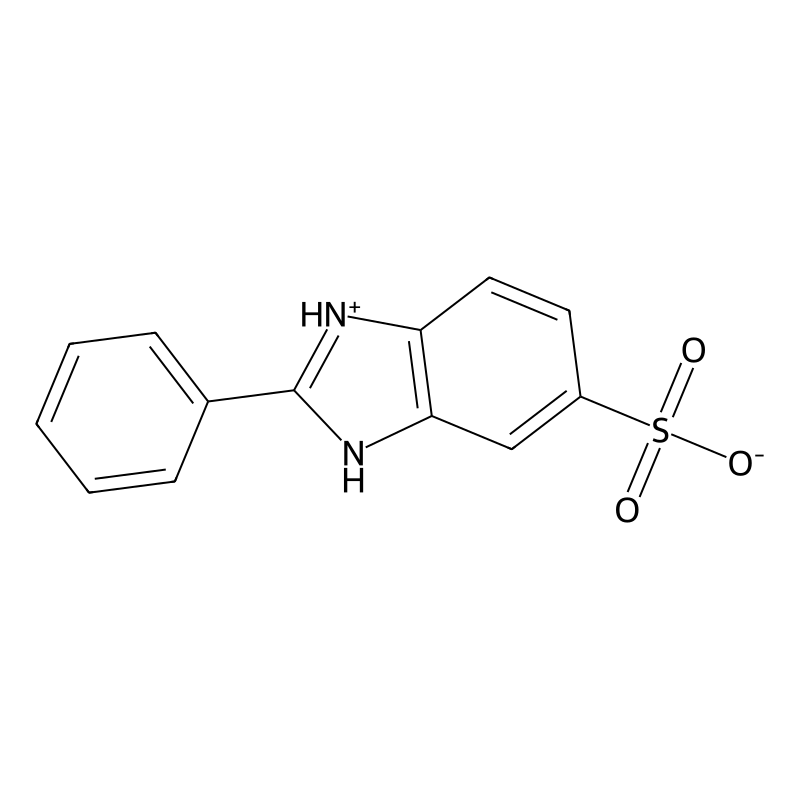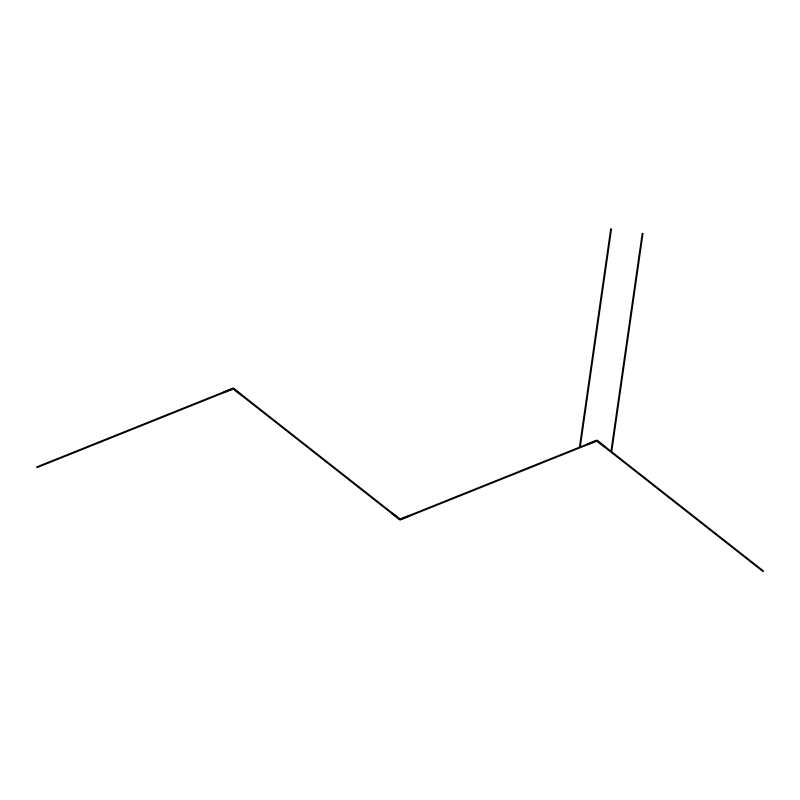Chromatography Standards
CAS No.:480-10-4
Molecular Formula:C21H20O11
Molecular Weight:448.4 g/mol
Availability:
In Stock
CAS No.:2353-45-9
Molecular Formula:C37H36N2NaO10S3
Molecular Weight:787.9 g/mol
Availability:
In Stock
CAS No.:103-36-6
Molecular Formula:C11H12O2
Molecular Weight:176.21 g/mol
Availability:
In Stock
CAS No.:104-83-6
Molecular Formula:C7H6Cl2
Molecular Weight:161.03 g/mol
Availability:
In Stock
CAS No.:27503-81-7
Molecular Formula:C13H10N2O3S
Molecular Weight:274.30 g/mol
Availability:
In Stock
CAS No.:763-29-1
Molecular Formula:C6H12
Molecular Weight:84.16 g/mol
Availability:
In Stock





